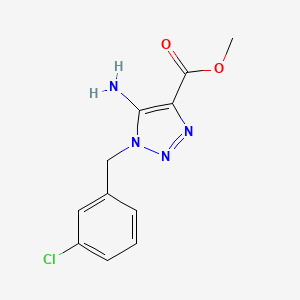

methyl 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 3-chlorobenzyl group at position 1, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Triazole derivatives are widely studied due to their stability, hydrogen-bonding capacity, and versatility in drug design, particularly as kinase inhibitors or antimicrobial agents .

The compound’s synthesis typically involves ruthenium-catalyzed cycloaddition reactions, as seen in related triazole carboxylates (e.g., methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate), where regioselective formation of the triazole ring is achieved under controlled conditions . Structural characterization employs techniques like NMR, X-ray crystallography (using SHELXL ), and software suites such as WinGX/ORTEP for visualization .

Properties

IUPAC Name |

methyl 5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-18-11(17)9-10(13)16(15-14-9)6-7-3-2-4-8(12)5-7/h2-5H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVLPCKROZAHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1267372-38-2) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.68 g/mol. The compound features a triazole ring, which is critical for its biological activity due to the presence of nitrogen atoms that can participate in various biochemical interactions .

Synthesis

The synthesis of this compound typically involves nucleophilic substitutions and condensation reactions characteristic of triazole derivatives. The amino group at the 5-position can act as a nucleophile, allowing for further functionalization. The carboxylate moiety can participate in esterification or amidation reactions, enhancing the compound's biological properties .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Triazoles are known to inhibit various enzymes involved in cellular processes, which may contribute to their effectiveness against bacterial and fungal pathogens. Preliminary studies indicate that this compound exhibits potent activity against specific strains of bacteria and fungi .

Anticancer Activity

Research has shown that this compound may possess anticancer properties, particularly against certain cancer cell lines. The structural similarity to other bioactive triazoles suggests that it may inhibit pathways involved in tumor growth and survival. In vitro studies have reported that this compound can induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole derivatives. Some compounds within this class have shown the ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. While specific data on this compound is limited, its structural attributes suggest potential efficacy in neurodegenerative conditions .

The mechanism of action for this compound likely involves multiple pathways:

- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes critical for cell proliferation.

- Signal Pathway Modulation : The compound may modulate signaling pathways such as NF-κB, which is involved in inflammation and cancer progression.

Understanding these mechanisms is crucial for optimizing the pharmacological profile of this compound .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related triazole compounds:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Methyl 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action likely involves the inhibition of specific enzymes or receptors that are crucial for bacterial survival and proliferation .

Anticancer Properties

Research indicates that triazole compounds can act as potential anticancer agents. Studies have shown that this compound may inhibit tumor cell growth by inducing apoptosis in cancer cells. Molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression .

Neuroprotective Effects

Recent findings suggest that triazole derivatives can provide neuroprotection. The ability of this compound to modulate neuroinflammatory responses positions it as a candidate for treating neurodegenerative diseases .

Agricultural Applications

Fungicides

Triazole compounds are commonly used in agriculture as fungicides. This compound has shown efficacy against various fungal pathogens affecting crops. Its application can help in managing plant diseases and enhancing crop yield .

Material Science

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. This compound can be utilized to synthesize new polymeric materials with improved thermal stability and mechanical strength .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between methyl 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate and analogous compounds:

*Calculated from molecular formula C11H10Cl2N4O2 in .

Key Observations :

- Amino vs. Chloro/Methyl Groups: The free amino group at position 5 enables hydrogen bonding, critical for biological interactions, whereas chloro or methyl substituents may reduce polarity but improve lipophilicity .

- Ester Chain Length : Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility than ethyl esters, influencing solubility and pharmacokinetics .

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, structurally similar derivatives exhibit melting points ranging from 113–126°C. Bulkier substituents (e.g., tert-butoxycarbonyl) lower melting points due to reduced crystallinity .

- Solubility : Ethyl esters (e.g., ) are typically more lipophilic than methyl esters, aligning with their use in hydrophobic environments.

Q & A

Q. What are the established synthetic pathways for methyl 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

- Triazole core formation : Cyclocondensation of precursors (e.g., azides and alkynes) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring.

- Functionalization : Introduction of the 3-chlorobenzyl group via nucleophilic substitution or coupling reactions, followed by esterification to install the methyl carboxylate moiety.

- Purification : Chromatographic techniques (e.g., column chromatography) and recrystallization ensure high purity (>95%). Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for optimizing yields .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- Spectroscopy : H/C NMR to confirm substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental analysis : Confirms empirical formula consistency.

- X-ray crystallography (if applicable): Resolves 3D structure and intermolecular interactions .

Q. What biological activities are associated with this compound?

Preliminary studies on structurally similar triazoles reveal:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) or tubulin polymerization, assessed via MTT assays or flow cytometry.

- Antimicrobial effects : MIC (minimum inhibitory concentration) testing against bacterial/fungal strains.

- Enzyme modulation : Interaction with cytochrome P450 isoforms, evaluated via fluorescence-based binding assays .

Advanced Research Questions

Q. How can experimental design optimize reaction yields during synthesis?

- Parameter screening : Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, temperature, catalyst stoichiometry). For example, polar aprotic solvents (DMF, DMSO) enhance CuAAC reaction rates.

- Catalyst selection : Compare Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation.

- In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and minimize side products .

Q. How should researchers address conflicting data in biological activity studies?

- Standardize assays : Replicate studies under controlled conditions (e.g., cell line selection, incubation time).

- Comparative analysis : Benchmark against structurally analogous compounds (e.g., triazoles with fluorophenyl vs. chlorophenyl groups) to isolate substituent effects.

- Mechanistic validation : Use molecular docking or SPR (surface plasmon resonance) to confirm target binding specificity .

Q. What strategies enhance target selectivity in structural derivatives?

- Bioisosteric replacement : Substitute the 3-chlorobenzyl group with electron-deficient aryl rings (e.g., 3,4-dichlorophenyl) to improve hydrophobic interactions.

- Functional group addition : Introduce hydrogen-bond donors (e.g., -NH) at the 5-position to enhance binding to enzyme active sites.

- Pharmacophore modeling : Use QSAR (quantitative structure-activity relationship) to predict modifications that balance solubility and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.